Methyl 4-(5-formyl-2-thienyl)benzoate
Overview
Description
“Methyl 4-(5-formyl-2-thienyl)benzoate” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular formula of “Methyl 4-(5-formyl-2-thienyl)benzoate” is C13H10O3S .Physical And Chemical Properties Analysis
“Methyl 4-(5-formyl-2-thienyl)benzoate” is a combustible material . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .Scientific Research Applications
Organic Synthesis
“Methyl 4-(5-formyl-2-thienyl)benzoate” is known as a bioactive precursor in organic synthesis . It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .
Pharmaceutical Applications
This compound has a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . It is an excellent precursor for the preparation of compounds with pharmaceutical applications .
Drug Discovery
In the drug discovery process, a readily available and easily prepared precursor is always an important choice prior to the synthesis of organic compounds . “Methyl 4-(5-formyl-2-thienyl)benzoate” is one of the important compounds which is widely reported as a starting material for the synthesis of various derivatives .
Synthesis of Derivatives
“Methyl 4-(5-formyl-2-thienyl)benzoate” is an essential starting material for the synthesis of many organic compounds via multisteps reactions such as Ugi-reaction . It is mainly consisted of ester and formyl functions at vicinal, which are reactive and suitable towards the formation of new compounds .
Antimicrobial Evaluation
Compounds derived from “Methyl 4-(5-formyl-2-thienyl)benzoate” have been distinguished by their bright colors and their use as fixed dyes for many tissues . They also serve as anticorrosion materials, and as ligands with transitional elements as coordination complexes .
Industrial Applications
Due to its significant role in organic synthesis, “Methyl 4-(5-formyl-2-thienyl)benzoate” is of importance in synthetic fields and the pharmaceutical industry .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-(5-formyl-2-thienyl)benzoate are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
properties
IUPAC Name |
methyl 4-(5-formylthiophen-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-16-13(15)10-4-2-9(3-5-10)12-7-6-11(8-14)17-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZJKUTYQOHLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376908 | |
Record name | methyl 4-(5-formyl-2-thienyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-formyl-2-thienyl)benzoate | |
CAS RN |
639816-37-8 | |
Record name | methyl 4-(5-formyl-2-thienyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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